1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1626336-02-4
VCID: VC8245921
InChI: InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9-11(10)18(5)17-12(9)16/h6-8H,1-5H3,(H2,16,17)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3C)N
Molecular Formula: C14H20BN3O2
Molecular Weight: 273.14 g/mol

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

CAS No.: 1626336-02-4

Cat. No.: VC8245921

Molecular Formula: C14H20BN3O2

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine - 1626336-02-4

Specification

CAS No. 1626336-02-4
Molecular Formula C14H20BN3O2
Molecular Weight 273.14 g/mol
IUPAC Name 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine
Standard InChI InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9-11(10)18(5)17-12(9)16/h6-8H,1-5H3,(H2,16,17)
Standard InChI Key RWOXJMMWXRPRKL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3C)N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3C)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indazol-3-amine scaffold substituted at the 1-position with a methyl group and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group. This configuration confers both aromatic stability and boron-mediated reactivity. The IUPAC name, 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine, reflects its substitution pattern and functional groups .

Molecular Formula and Weight

The molecular formula is C₁₄H₂₀BN₃O₂, with a calculated molecular weight of 273.14 g/mol . Key physicochemical parameters include:

PropertyValueSource
Boiling PointNot available
SolubilityLow in polar solvents
StabilitySensitive to moisture, air

The boronic ester group enhances solubility in organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), facilitating its use in Suzuki-Miyaura couplings.

Synthetic Pathways

Indazole Core Formation

The synthesis begins with the preparation of the 1H-indazol-3-amine core. A common route involves cyclization of 2-cyanophenylhydrazines under acidic conditions, followed by methylation at the 1-position using methyl iodide .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides. This reactivity is pivotal in constructing biaryl structures for pharmaceuticals and materials science. For instance, coupling with 4-bromoanisole produces 7-(4-methoxyphenyl)-1-methyl-1H-indazol-3-amine, a potential kinase inhibitor intermediate .

Protodeboronation Studies

Under acidic conditions, the pinacol boronic ester undergoes protodeboronation to yield 7-hydroxy derivatives, expanding its utility in diversifying indazole-based libraries .

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